molecular formula C14H20N2O B11036866 N~2~-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide

N~2~-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide

Cat. No.: B11036866
M. Wt: 232.32 g/mol
InChI Key: SOVYUSZSNUDVIN-UHFFFAOYSA-N
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Description

N~2~-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring and a dimethylphenyl group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide typically involves the reaction of 2,4-dimethylphenylamine with methyl 2-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

N~2~-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N2-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

N~2~-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide can be compared with other similar compounds, such as:

    N-(2,4-Dimethylphenyl)formamide: This compound has a similar structure but lacks the pyrrolidine ring.

    N-(2,4-Dimethylphenyl)-N’-methylformamidine: This compound has a similar structure but includes a formamidine group instead of the pyrrolidinecarboxamide group.

The uniqueness of N2-(2,4-Dimethylphenyl)-1-methyl-2-pyrrolidinecarboxamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C14H20N2O/c1-10-6-7-12(11(2)9-10)15-14(17)13-5-4-8-16(13)3/h6-7,9,13H,4-5,8H2,1-3H3,(H,15,17)

InChI Key

SOVYUSZSNUDVIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN2C)C

Origin of Product

United States

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